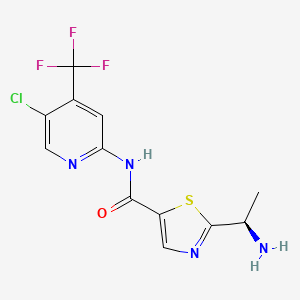

(R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide

Descripción general

Descripción

(R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide is an organic compound with the molecular formula C12H10ClF3N4OS and a molecular weight of 350.75 g/mol . This compound is characterized by its white solid form and solubility in organic solvents such as chloroform and methanol . It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 5-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-[(1R)-1-aminoethyl]thiazole to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

(R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Clinical Trials

Tovorafenib is currently being evaluated in clinical trials for the treatment of low-grade gliomas. These tumors are typically challenging to treat due to their indolent nature and resistance to conventional therapies. The compound’s ability to target specific mutations within the RAF family makes it a promising candidate for personalized medicine approaches in oncology .

Notable Clinical Studies

- Study on Low-Grade Gliomas :

- Combination Therapies :

Potential Therapeutic Benefits

The unique structure of Tovorafenib allows it to selectively inhibit mutant forms of RAF kinases, which may lead to fewer side effects compared to traditional chemotherapy. This selectivity is particularly beneficial for patients who have developed resistance to other treatment modalities .

Data Tables

| Trial Phase | Indication | Status | Key Findings |

|---|---|---|---|

| Phase I | Low-grade glioma | Ongoing | Initial efficacy observed |

| Phase II | Combination therapy | Recruiting | Synergistic effects with MEK inhibitors |

| Phase III | Advanced solid tumors | Planned | Not yet initiated |

Case Study 1: Efficacy in Pediatric Patients

A recent case study highlighted the use of Tovorafenib in pediatric patients with recurrent low-grade gliomas. The study reported notable improvements in progression-free survival rates, suggesting that this compound could be a viable option for younger populations facing limited treatment choices.

Case Study 2: Resistance Mechanisms

Another investigation focused on understanding resistance mechanisms in tumors treated with Tovorafenib. Researchers identified specific genetic alterations that conferred resistance, paving the way for future studies aimed at overcoming these challenges through combination therapies.

Mecanismo De Acción

The mechanism of action of (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- **5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(methyl)-2-pyridinyl]-

- **5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(ethyl)-2-pyridinyl]-

- **5-Thiazolecarboxamide, 2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(fluoromethyl)-2-pyridinyl]-

Uniqueness

The uniqueness of (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents .

Actividad Biológica

The compound (R)-2-(1-aminoethyl)-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings regarding its biological activity, including synthesis methods, mechanisms of action, and therapeutic applications.

Overview of Thiazole Derivatives

Thiazole compounds are recognized for their diverse biological activities, including antitumor , antimicrobial , and anti-inflammatory properties. The thiazole ring system is characterized by its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Synthesis of the Compound

The synthesis of this compound typically involves the modification of existing thiazole frameworks to enhance biological activity. The synthetic pathway often includes:

- Formation of the thiazole ring via cyclization reactions.

- Introduction of substituents such as the aminoethyl group and trifluoromethyl-pyridine moieties to improve pharmacological profiles.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that derivatives similar to this compound showed potent antiproliferative effects against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of specific functional groups enhances their efficacy against resistant strains .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit enzymes critical for tumor growth and microbial survival, such as DNA gyrase and protein kinases .

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Disruption of Cell Signaling : By interfering with signaling pathways involved in cell proliferation, these compounds can effectively reduce tumor growth rates.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- A study on a related compound demonstrated significant tumor regression in animal models when administered at therapeutic doses.

- Clinical trials have shown promising results for thiazole-based therapies in treating resistant infections, particularly those caused by multi-drug resistant bacteria.

Propiedades

IUPAC Name |

2-[(1R)-1-aminoethyl]-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N4OS/c1-5(17)11-19-4-8(22-11)10(21)20-9-2-6(12(14,15)16)7(13)3-18-9/h2-5H,17H2,1H3,(H,18,20,21)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDOTYJKKSGNGE-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(S1)C(=O)NC2=NC=C(C(=C2)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.